molecular formula C9H7F2N B3116363 2,2-Difluoro-2-(4-methylphenyl)acetonitrile CAS No. 215859-26-0

2,2-Difluoro-2-(4-methylphenyl)acetonitrile

Cat. No. B3116363
CAS RN: 215859-26-0
M. Wt: 167.15 g/mol
InChI Key: JXGVTDVBWGZPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-Difluoro-2-(4-methylphenyl)acetonitrile” is a chemical compound with the molecular formula C9H7F2N . It is used extensively in scientific research due to its unique properties and diverse applications. It is particularly valuable for studying organic synthesis, drug development, and materials science.


Molecular Structure Analysis

The molecular structure of “2,2-Difluoro-2-(4-methylphenyl)acetonitrile” consists of a nitrile group (-CN) attached to a carbon atom, which is also attached to a 4-methylphenyl group and two fluorine atoms . The presence of the nitrile group and the fluorine atoms may contribute to the compound’s reactivity and other physical-chemical properties.


Physical And Chemical Properties Analysis

The molecular weight of “2,2-Difluoro-2-(4-methylphenyl)acetonitrile” is 167.16 . Unfortunately, specific physical and chemical properties such as boiling point and storage conditions were not available in the retrieved data .

Scientific Research Applications

Organic Synthesis

2,2-Difluoro-2-(4-methylphenyl)acetonitrile is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Electrochemical Conversions

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Hydrofunctionalization of Alkynes

This compound has been used in the hydrofunctionalization of alkynes, a process that involves the addition of functional groups to alkynes .

Cascade Radical Cyclization of Alkynes and Alkenes

2,2-Difluoro-2-(4-methylphenyl)acetonitrile has been used in cascade radical cyclization of alkynes and alkenes . This process involves the formation of cyclic structures through a series of radical reactions .

Drug Development

This compound is used extensively in drug development. Its unique properties make it an invaluable tool for studying organic synthesis in the context of pharmaceutical research.

Materials Science

In the field of materials science, 2,2-Difluoro-2-(4-methylphenyl)acetonitrile is used due to its unique properties. It can contribute to the development of new materials with improved characteristics.

Luminescence Studies

The crystal structure and luminescence properties of 2,2-Difluoro-4,6-(4-methylphenyl)-1,3,2-dioxaborine, a compound related to 2,2-Difluoro-2-(4-methylphenyl)acetonitrile, have been examined . This suggests potential applications in the field of optoelectronics .

Synthesis of Nitrile-Containing Compounds

2,2-Difluoro-2-(4-methylphenyl)acetonitrile can be used in the synthesis of nitrile-containing compounds . These compounds have a wide range of applications, including in the production of polymers, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

2,2-difluoro-2-(4-methylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-7-2-4-8(5-3-7)9(10,11)6-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVTDVBWGZPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(4-methylphenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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